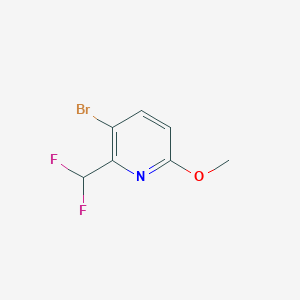

3-Bromo-2-(difluoromethyl)-6-methoxypyridine

説明

3-Bromo-2-(difluoromethyl)-6-methoxypyridine is a halogenated pyridine derivative with a bromine atom at position 3, a difluoromethyl group at position 2, and a methoxy group at position 5. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing complex heterocycles .

特性

IUPAC Name |

3-bromo-2-(difluoromethyl)-6-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-12-5-3-2-4(8)6(11-5)7(9)10/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMSGJOZUBCQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethyl)-6-methoxypyridine typically involves the bromination of 2-(difluoromethyl)-6-methoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can help achieve high purity and yield of the final product.

化学反応の分析

Types of Reactions

3-Bromo-2-(difluoromethyl)-6-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions may involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts and ligands are typically employed in Suzuki or Heck coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

科学的研究の応用

3-Bromo-2-(difluoromethyl)-6-methoxypyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

Industry: The compound can be used in the production of advanced materials, such as polymers or electronic components, due to its unique chemical properties.

作用機序

The mechanism of action of 3-Bromo-2-(difluoromethyl)-6-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity for its targets, affecting its overall biological activity.

類似化合物との比較

Structural and Electronic Differences

The table below highlights key structural variations and properties of 3-Bromo-2-(difluoromethyl)-6-methoxypyridine and its analogs:

Key Observations:

- Substituent Effects :

- The difluoromethyl (CF₂H) group balances lipophilicity and metabolic stability, unlike the more electron-withdrawing trifluoromethyl (CF₃) in 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine .

- Bromomethyl (CH₂Br) in 3-Bromo-2-(bromomethyl)-6-methoxypyridine increases molecular weight and reactivity for alkylation but may reduce stability compared to CF₂H .

- Positional Isomerism :

- Moving the methoxy (OMe) group from position 6 (as in the target compound) to position 5 (e.g., 5-Bromo-6-methoxypyridin-3-amine) alters electronic distribution and hydrogen-bonding capacity .

- Fluorine at position 6 (e.g., 3-Bromo-2-(difluoromethyl)-6-fluoropyridine) replaces the electron-donating OMe group, increasing electronegativity and reducing solubility .

Research Findings and Trends

- Fluorine in Drug Design : Fluorinated pyridines are prioritized in medicinal chemistry due to their ability to modulate pharmacokinetics. For instance, fluorine’s inductive effects reduce basicity of adjacent amines, enhancing membrane permeability .

- Patent Activity : Derivatives like rac-(2R,3S,4S,5R)-4-[[3-[6-(difluoromethyl)-2-methoxy-3-pyridyl]...] highlight the compound’s role in antifungal agents, emphasizing the synergy between difluoromethyl and methoxy groups .

- Synthetic Challenges : Bromination and fluorination steps require precise control to avoid side products, as seen in the generation of 3-bromo-2-(dibromomethyl)-6-methoxypyridine mixtures .

生物活性

3-Bromo-2-(difluoromethyl)-6-methoxypyridine is a halogenated pyridine derivative with the molecular formula CHBrFNO and a molecular weight of 238.03 g/mol. This compound has garnered attention in medicinal chemistry and agrochemicals due to its unique structural features, which include a bromine atom at the 3rd position, a difluoromethyl group at the 2nd position, and a methoxy group at the 6th position of the pyridine ring. Research into its biological activity is ongoing, with preliminary studies indicating potential antimicrobial and antifungal properties.

The distinct arrangement of substituents in 3-Bromo-2-(difluoromethyl)-6-methoxypyridine influences its reactivity and biological activity. The difluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 238.03 g/mol |

| Structure | Chemical Structure |

Antimicrobial Properties

Preliminary investigations suggest that 3-Bromo-2-(difluoromethyl)-6-methoxypyridine may exhibit significant antimicrobial activity. Studies have shown that it interacts with various molecular targets, which could modulate cellular signaling pathways. For instance, it has been reported to inhibit certain enzymes that are critical for microbial survival, although specific mechanisms remain to be fully elucidated.

Antifungal Activity

In addition to its antimicrobial effects, this compound has shown promising antifungal properties. Its efficacy against fungal strains suggests it could be developed into a therapeutic agent for treating fungal infections. Further studies are essential to determine its spectrum of activity and potential resistance mechanisms.

Case Studies and Research Findings

Recent studies have focused on the interaction of 3-Bromo-2-(difluoromethyl)-6-methoxypyridine with various biological targets:

- Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes involved in fungal cell wall synthesis. For example, it demonstrated competitive inhibition against chitin synthase, a key enzyme in fungal biology.

- Cell Line Studies : In vitro tests on human cell lines have shown that 3-Bromo-2-(difluoromethyl)-6-methoxypyridine can induce apoptosis in cancer cells, suggesting potential anticancer properties alongside its antimicrobial effects .

- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are crucial for its development as a therapeutic agent.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。